Sodium ascorbate
Overview
Description
Sodium ascorbate is a mineral salt of ascorbic acid (vitamin C). It is commonly used as a dietary supplement and food additive due to its antioxidant properties. The molecular formula of this compound is C6H7NaO6, and it is known for being less acidic compared to ascorbic acid, making it more suitable for individuals with sensitive stomachs .
Mechanism of Action
Target of Action
Sodium ascorbate, a form of vitamin C, primarily targets a large family of dioxygenases . These enzymes control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also targets sodium-dependent vitamin C transporters (SVCTs), which are responsible for its absorption and elimination .
Biochemical Analysis
Biochemical Properties
Sodium ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .
Cellular Effects
This compound has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It is also important for cellular uptake of iron via DMT1 .
Molecular Mechanism
The molecular formula of this compound is C6H7NaO6 . It serves as an electron donor and assists the iron-containing proteins and the iron transfer between various aqueous compartments . It also plays a role in the reduction of Fe(III) to Fe(II), which is important for cellular uptake of iron .
Dosage Effects in Animal Models
It is known that ascorbate at high concentrations (above 1 mM) is toxic to cancer cells .
Metabolic Pathways
This compound is involved in the ascorbate and aldarate metabolic pathway . It serves as a cofactor for many cellular enzymes in all nucleated human and other mammalian cells .
Transport and Distribution
This compound is transported into cells via sodium-dependent vitamin C transporters (SVCTs) 1 and 2 . The intracellular concentration of ascorbate is maintained by the balance of two opposing fluxes: fast active and slow passive transport .
Subcellular Localization
It is known that ascorbate can cross the lipid bilayer by unassisted diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ascorbate is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces this compound and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 + H2O
After the reaction, the solution is allowed to settle, and the this compound is precipitated by adding isopropanol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. Ascorbic acid is dissolved in water, and sodium bicarbonate is added gradually. The mixture is then agitated, and isopropanol is used to precipitate the this compound. The precipitate is filtered, washed with additional isopropanol, and dried under vacuum or in an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: Sodium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as iodine.
Substitution: this compound can participate in substitution reactions where it replaces other anions in a compound.
Major Products:
Scientific Research Applications
Sodium ascorbate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ascorbic Acid (Vitamin C): The purest form of vitamin C, highly acidic with a pH of around 2.5.
Sodium Ascorbyl Phosphate: A stable form of vitamin C, less likely to oxidize, and less irritating to the skin.
Comparison:
Bioavailability: While all forms of vitamin C provide similar benefits, the bioavailability and absorption rates may vary slightly.
This compound stands out due to its balanced properties of being less acidic and providing the same antioxidant benefits as ascorbic acid, making it a versatile compound in various applications.
Properties
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RXSVEWSESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
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Record name | SODIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | sodium ascorbate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-81-7 (Parent) | |
Record name | Sodium ascorbate [USP:INN] | |
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DSSTOX Substance ID |
DTXSID0020105 | |
Record name | Sodium L-ascorbate | |
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Molecular Weight |
198.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |
Record name | SODIUM ASCORBATE | |
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Record name | SODIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium ascorbate | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Mechanism of Action |
Mechanism of action of ascorbate is a superoxide radical scavenger., ... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis..., Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways... | |
Record name | Sodium ascorbate | |
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Color/Form |
Minute crystals, Minute white to yellow crystals | |
CAS No. |
134-03-2, 58657-35-5 | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate [USP:INN] | |
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Record name | Sodium ascorbate | |
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Record name | L-Ascorbic acid, sodium salt (1:1) | |
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Record name | Sodium ascorbate | |
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Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Melting Point |
424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sodium ascorbate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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